molecular formula C12H22N2O B7631362 9-Azaspiro[5.6]dodecane-9-carboxamide

9-Azaspiro[5.6]dodecane-9-carboxamide

Cat. No. B7631362
M. Wt: 210.32 g/mol
InChI Key: FLVGEGXUSUALEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Azaspiro[5.6]dodecane-9-carboxamide, also known as spirotramine, is a chemical compound that belongs to the family of spiroamines. It is a potent antagonist of muscarinic acetylcholine receptors and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Spirotramine acts as a potent antagonist of muscarinic acetylcholine receptors, which are involved in various physiological processes, including cognition, memory, and movement. By blocking these receptors, 9-Azaspiro[5.6]dodecane-9-carboxamide can modulate the activity of neurotransmitters, such as acetylcholine, dopamine, and serotonin, which are involved in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Spirotramine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the reduction of inflammation. It has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Spirotramine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, its use is limited by its high cost, low solubility, and potential toxicity.

Future Directions

There are several future directions for the research on 9-Azaspiro[5.6]dodecane-9-carboxamide, including the development of more potent and selective analogs, the investigation of its potential use in other neurological and psychiatric disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, the development of new synthetic methods for 9-Azaspiro[5.6]dodecane-9-carboxamide could lead to more efficient and cost-effective production.
In conclusion, 9-Azaspiro[5.6]dodecane-9-carboxamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and to develop more potent and selective analogs for clinical use.

Synthesis Methods

Spirotramine can be synthesized using various methods, including the reaction of spirocyclic ketones with amines, the reduction of spirocyclic oximes, and the reaction of spirocyclic lactams with amines. The most commonly used method for the synthesis of 9-Azaspiro[5.6]dodecane-9-carboxamide is the reaction of spirocyclic ketones with amines, which yields 9-Azaspiro[5.6]dodecane-9-carboxamide in high yields and purity.

Scientific Research Applications

Spirotramine has been extensively studied for its potential therapeutic applications, including the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent.

properties

IUPAC Name

9-azaspiro[5.6]dodecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-11(15)14-9-4-7-12(8-10-14)5-2-1-3-6-12/h1-10H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVGEGXUSUALEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCN(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azaspiro[5.6]dodecane-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.